N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Description
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound that features a tetrazole ring, a sulfanylacetamide group, and an acetamidophenyl moiety
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-4-9-17(10-13(12)2)25-19(22-23-24-25)28-11-18(27)21-16-7-5-15(6-8-16)20-14(3)26/h4-10H,11H2,1-3H3,(H,20,26)(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHQQRTLLMQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a cyclization reaction involving an appropriate nitrile and sodium azide under acidic conditions. The resulting tetrazole intermediate is then coupled with a sulfanylacetamide derivative, which can be prepared by reacting an acetamidophenyl compound with a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing a tetrazole ring exhibit significant anticancer properties. N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that tetrazole derivatives can induce apoptosis in various cancer cell lines, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. The presence of the tetrazole moiety enhances its interaction with biological targets, potentially disrupting microbial cell function. In vitro studies have reported effective inhibition of bacterial growth, suggesting its viability as an antimicrobial agent .
Pharmacological Applications
Enzyme Inhibition
this compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting acetylcholinesterase, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in various models of inflammation. It is believed that the tetrazole group may play a role in modulating inflammatory pathways, providing a basis for its use in treating conditions characterized by excessive inflammation .
Material Science
Polymeric Applications
In material science, compounds like this compound are being investigated for their potential use in polymer synthesis. The incorporation of tetrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to active sites and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]acetamide
- N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]thioacetamide
Uniqueness
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to the presence of both a tetrazole ring and a sulfanylacetamide group, which confer distinct chemical and biological properties
Biological Activity
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by:
- Acetamido Group : Enhances solubility and bioavailability.
- Tetrazole Ring : Known for its diverse pharmacological properties.
- Sulfanyl Group : May contribute to its reactivity and interaction with biological targets.
Enzyme Inhibition
The compound's design may allow it to inhibit specific enzymes involved in cancer progression. For instance, benzamide derivatives have shown significant enzyme inhibition against acetylcholinesterase (AChE), which is critical in neurodegenerative diseases . The sulfanylacetamide structure may enhance this inhibitory action.
In Vitro Studies
- Cell Line Testing : Various derivatives of similar structures were tested against cancer cell lines. In vitro results indicated that modifications to the tetrazole ring could significantly affect cytotoxicity and selectivity towards cancer cells .
- Mechanism of Action : Compounds with similar scaffolds were found to induce cell cycle arrest and apoptosis via increased levels of acetyl-histone H3, suggesting that this compound may operate through analogous pathways .
In Vivo Studies
- Xenograft Models : Related compounds have been evaluated in xenograft models, demonstrating significant antitumor efficacy. The pharmacokinetic profiles suggest favorable absorption and distribution characteristics .
- Toxicity Assessment : Safety profiles are crucial for any therapeutic candidate. Compounds with similar structures have shown low toxicity at therapeutic doses, indicating a substantial margin between effective and harmful doses .
Comparative Analysis of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
